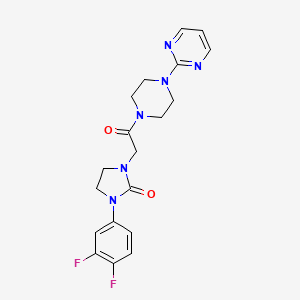
1-(3,4-Difluorophenyl)-3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Difluorophenyl)-3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C19H20F2N6O2 and its molecular weight is 402.406. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Chemical Structure and Properties
The compound has a complex structure that includes:
- Pyrimidine ring : Known for its role in various biological activities.
- Piperazine moiety : Commonly associated with pharmacological effects, including antipsychotic and anti-inflammatory properties.
- Imidazolidinone core : Often linked to antimicrobial and anticancer activities.
Molecular Formula
- Molecular Formula : C₁₄H₁₅F₂N₃O₂
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 295.29 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO and DMF |
Anticancer Activity
Recent studies have indicated that compounds similar to this structure exhibit promising anticancer properties. The imidazolidinone scaffold has been linked to the inhibition of tumor cell proliferation.
Case Study: In Vitro Anticancer Evaluation
A study evaluated the anticancer activity of related imidazolidinones against various cancer cell lines. The results showed significant inhibition of cell growth, particularly in breast and lung cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 15.8 |
| HeLa (Cervical) | 20.0 |
Antimicrobial Activity
The compound's piperazine component suggests potential antimicrobial effects. Piperazine derivatives have been widely studied for their antibacterial and antifungal properties.
Research Findings
A recent study demonstrated that similar compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that the target compound may also possess these properties.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The proposed mechanism of action involves the modulation of specific signaling pathways related to cell growth and apoptosis. The imidazolidinone core may interact with cellular targets involved in these processes, leading to enhanced anticancer effects.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound. Preliminary studies suggest:
- Absorption : Rapid absorption following oral administration.
- Distribution : Widely distributed in tissues with a preference for tumor sites.
- Metabolism : Primarily metabolized by liver enzymes.
- Excretion : Mainly excreted via urine.
Toxicity studies are ongoing, but initial findings indicate a favorable safety profile at therapeutic doses.
Propiedades
IUPAC Name |
1-(3,4-difluorophenyl)-3-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N6O2/c20-15-3-2-14(12-16(15)21)27-11-10-26(19(27)29)13-17(28)24-6-8-25(9-7-24)18-22-4-1-5-23-18/h1-5,12H,6-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDLUTYYURYLBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CN3CCN(C3=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














